Cyanidin chloride

Vue d'ensemble

Description

Le chlorure de cyanidine est une anthocyanidine naturelle, un type de pigment flavonoïde présent dans divers fruits et légumes. Il est connu pour sa couleur rouge-violet vibrante, qui peut varier en fonction du pH de son environnement. Le chlorure de cyanidine est couramment présent dans les baies rouges telles que les raisins, les myrtilles, les mûres, les bleuets, les cerises, les aronia, les canneberges, les baies de sureau, les aubépines, les loganberries, les baies d'açai et les framboises . Il est également présent dans d'autres fruits comme les pommes et les prunes, ainsi que dans le chou rouge et l'oignon rouge .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le chlorure de cyanidine peut être synthétisé à partir des acétates de (+)-catéchine et de (-)-épicatéchine par un processus impliquant une monobromation avec du N-bromosuccinimide (NBS) et un traitement ultérieur . Une autre méthode consiste à utiliser des vecteurs multi-monocistroniques et multi-variés dans Escherichia coli pour produire du cyanidine 3-O-glucoside, qui peut ensuite être converti en chlorure de cyanidine .

Méthodes de Production Industrielle : La production industrielle de chlorure de cyanidine implique souvent l'extraction à partir de sources naturelles telles que les baies et autres fruits. Le processus d'extraction comprend généralement des étapes telles que l'écrasement du fruit, l'extraction par solvant et la purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorure de cyanidine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il agit comme un indicateur de pH, changeant de couleur en fonction du pH de son environnement .

Réactifs et Conditions Courants :

Oxydation : Le chlorure de cyanidine peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxydes.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés dihydrocyanidine .

4. Applications de Recherche Scientifique

Le chlorure de cyanidine a un large éventail d'applications de recherche scientifique en raison de ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses . Parmi ses applications notables, on peut citer :

Chimie : Utilisé comme indicateur de pH et dans l'étude des réactions d'oxydoréduction.

Biologie : Investigué pour son rôle dans la modulation du stress oxydatif et de l'inflammation.

Médecine : Exploré pour son potentiel en thérapie anticancéreuse, en protection cardiovasculaire et en neuroprotection.

Industrie : Utilisé comme colorant naturel dans les produits alimentaires et cosmétiques

5. Mécanisme d'Action

Le chlorure de cyanidine exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Il active la protéine kinase activée par l'adénosine monophosphate (AMPK), un capteur d'énergie cellulaire impliqué dans le métabolisme et le vieillissement . Le chlorure de cyanidine interagit également avec la voie de signalisation du récepteur de l'adiponectine, conduisant à l'activation de l'AMPK et à la suppression subséquente de la néoglucogenèse . De plus, il présente une activité antioxydante puissante, induisant la sénescence cellulaire et l'apoptose dans les cellules cancéreuses induites par le stress oxydatif .

Applications De Recherche Scientifique

Therapeutic Applications

Cyanidin chloride has shown promising results in several therapeutic areas:

Antiviral and Antibacterial Properties

This compound has been identified as an effective inhibitor of Sortase A (SrtA), a key enzyme involved in the virulence of Staphylococcus aureus, particularly methicillin-resistant strains. In vivo studies demonstrated that this compound significantly reduced pneumonia symptoms in mice infected with S. aureus, showcasing its potential as an antivirulence agent . Its inhibitory effect on SrtA was quantified with an IC50 value of 21.91 μg/mL, indicating strong binding affinity and specificity towards the enzyme .

Anti-inflammatory Effects

Research indicates that this compound can ameliorate inflammation-related conditions. A study highlighted its ability to improve depression-like behavior in mice by reducing hippocampal inflammation and excitotoxicity induced by lipopolysaccharides (LPS) . This suggests a broader application in neuroinflammatory disorders.

Cancer Therapeutics

This compound has been shown to induce apoptosis in colon cancer cells by inhibiting the NF-κB signaling pathway, which is often upregulated in cancerous tissues . This mechanism underlines its potential as a therapeutic agent against various cancers.

Cardiovascular Health

The compound has also been explored for its effects on cardiovascular diseases and atherosclerosis, demonstrating protective properties that may contribute to heart health .

Analytical Applications

This compound serves as a valuable tool in analytical chemistry, particularly for the quantitative estimation of metals.

Metallochromic Agent

This compound can form complexes with various metals, making it useful for determining metal concentrations in biological samples. A study utilized cyanidin to quantify copper, zinc, calcium, and magnesium levels in fish samples, comparing results with atomic absorption spectrophotometry (AAS) for validation . The optimal pH for these reactions was found to be around 5, enhancing the reliability of cyanidin as a metallochromic agent.

Case Studies and Research Findings

Mécanisme D'action

Cyanidin chloride exerts its effects through various molecular targets and pathways. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and aging . This compound also interacts with the adiponectin receptor signaling pathway, leading to the activation of AMPK and subsequent suppression of gluconeogenesis . Additionally, it exhibits potent antioxidant activity, inducing cellular senescence and apoptosis in oxidative-stress-induced cancer cells .

Comparaison Avec Des Composés Similaires

Le chlorure de cyanidine est l'une des nombreuses anthocyanidines, parmi lesquelles le chlorure de delphinidine, le chlorure de pétunidîne, le chlorure de malvidine, le chlorure de péonidine et le chlorure de pélargonidine . Comparé à ces composés, le chlorure de cyanidine est unique de par sa présence répandue dans divers fruits et légumes et ses fortes propriétés antioxydantes . Chaque anthocyanidine présente des différences structurelles distinctes qui influencent sa couleur, son activité antioxydante et ses effets biologiques .

Composés Similaires :

- Chlorure de delphinidine

- Chlorure de pétunidîne

- Chlorure de malvidine

- Chlorure de péonidine

- Chlorure de pélargonidine

Le chlorure de cyanidine se distingue par sa polyvalence et ses nombreuses applications de recherche, ce qui en fait un composé précieux dans divers domaines scientifiques.

Activité Biologique

Cyanidin chloride (CyCl) is a prominent anthocyanin, a type of flavonoid widely found in various fruits and vegetables. Its biological activities have garnered significant attention due to its potential therapeutic effects against various diseases, including cancer, inflammation, and neurodegenerative disorders. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

1. Anticancer Properties:

this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, particularly colorectal cancer (CRC) cells. A study demonstrated that CyCl treatment led to significant inhibition of cellular proliferation and colony formation in HCT116, HT29, and SW620 colon cancer cells. This effect is mediated through the suppression of nuclear factor-kappa B (NF-κB) signaling and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant responses and cell survival mechanisms .

2. Anti-inflammatory Effects:

this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been reported to reduce nitric oxide production in murine microglial cells and enhance the expression of antioxidant enzymes through Nrf2 activation . Additionally, CyCl has shown efficacy in models of acute pneumonia caused by methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent against bacterial infections .

3. Osteoprotective Effects:

Research indicates that this compound can inhibit osteoclast formation and hydroxyapatite resorption, making it a candidate for treating osteoporosis. In ovariectomized mice, CyCl was shown to protect against bone loss by suppressing RANKL-induced signaling pathways associated with osteoclast activation .

4. Neuroprotective Effects:

Recent studies have highlighted the neuroprotective properties of CyCl, particularly in models of depression. It has been shown to improve LPS-induced depression-like behavior in mice by reducing hippocampal inflammation and enhancing neurotrophic function .

Data Summary

Case Studies

-

Colorectal Cancer Study:

A detailed investigation into the effects of this compound on CRC revealed that treatment with CyCl led to significant cell cycle arrest and increased apoptosis rates in treated cells compared to controls. The study emphasized the role of NF-κB signaling pathways in mediating these effects, suggesting potential clinical applications for CyCl as an adjunct therapy in CRC management . -

Inflammation and Infection:

In vivo studies demonstrated that this compound significantly improved survival rates in mice infected with MRSA when administered post-infection. The compound exhibited strong inhibitory effects on SrtA activity, which is crucial for bacterial virulence, thus highlighting its potential as a natural antimicrobial agent . -

Osteoporosis Model:

In a study focusing on osteoporosis, this compound was shown to effectively inhibit RANKL-induced osteoclastogenesis and prevent bone loss in ovariectomized mice. This suggests that CyCl could be developed into a therapeutic strategy for managing osteoporosis and other osteolytic conditions .

Propriétés

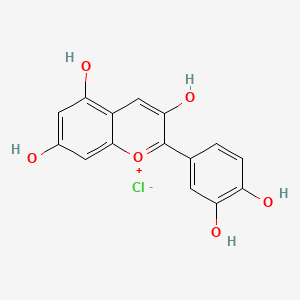

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAWNPJQKJEHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13306-05-3 (Parent) | |

| Record name | Cyanidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80967263 | |

| Record name | Cyanidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-58-5 | |

| Record name | Cyanidin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5,7-pentahydroxyflavylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G4283G96U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cyanidin chloride exhibits its effects through various mechanisms depending on the context. For instance, it inhibits osteoclast formation by suppressing RANKL-mediated signaling pathways, including NF-κB and ERK, ultimately reducing bone resorption. [] It also demonstrates anti-diabetic effects by reducing albumin glycation both in vitro and in vivo, potentially mitigating diabetic complications. [] Additionally, it shows promising antibacterial activity by targeting Sortase A in Staphylococcus aureus, disrupting virulence factors like adhesion and biofilm formation. []

A: * Molecular formula: C15H11ClO6 * Molecular weight: 322.7 g/mol * Spectroscopic data: this compound exhibits characteristic UV-Vis absorption peaks (e.g., around 530 nm). Infrared spectroscopy reveals structural information about its functional groups. [, , ]

A: this compound's stability is influenced by factors like pH, temperature, and light exposure. [, ] Encapsulation in liposomes has shown to improve its stability and bioavailability for therapeutic applications. [] Studies on its compatibility with different materials, especially in the context of photovoltaic cells, are ongoing. []

A: While not primarily known for its catalytic properties, this compound's ability to modulate enzyme activity, such as polyphenol oxidase, is documented. [] It's crucial to distinguish between its direct interaction with enzymes and its broader biological effects.

A: Molecular docking studies are employed to investigate this compound's interactions with target proteins like Sortase A. [] These simulations help elucidate binding sites and mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) models can predict activity based on structural modifications. []

A: Structural variations in the polyphenol structure, such as the presence of specific hydroxyl groups and glycosylation patterns, significantly impact its interaction with soybean protein. [] This suggests that even slight modifications can alter its binding affinity and potentially its biological activity.

A: this compound can be susceptible to degradation under certain conditions. [] Encapsulation techniques, like liposomal formulations, have been explored to enhance its stability, solubility, and bioavailability for therapeutic use. [, ]

A: Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound is ongoing. [] Understanding its in vivo activity and efficacy is crucial for translating its therapeutic potential.

A: this compound has shown promising results in various preclinical studies. For example, it exhibits anti-inflammatory and neuroprotective effects in an LPS-induced depression mouse model, improving behavioral outcomes and modulating cytokine levels in the hippocampus. [] It also inhibits the proliferation and induces apoptosis of colorectal cancer cells (HCT116, HT29, and SW620) in vitro. [] In vivo studies using an ovariectomy-induced osteoporosis mouse model demonstrated its protective effects against bone loss. []

A: Resistance mechanisms related to this compound, particularly in a clinical setting, are yet to be fully elucidated. Further research is needed to explore potential resistance development, especially concerning its antibacterial activity against S. aureus. [, ]

A: Liposomal formulations have been investigated as a means to enhance the delivery and targeting of this compound. [] This approach aims to improve its bioavailability and therapeutic efficacy while minimizing potential off-target effects.

ANone: Research exploring specific biomarkers to predict the efficacy of this compound or monitor treatment response is currently limited. Identifying such biomarkers could be instrumental in personalizing therapeutic interventions.

A: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying this compound in various matrices, including plant extracts and biological samples. [, ] Coupling HPLC with mass spectrometry (MS) allows for even more sensitive and specific detection and structural characterization. []

A: this compound's solubility can be influenced by factors like pH and the presence of other compounds. [] Understanding its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery for improved bioavailability and efficacy.

A: Analytical methods for determining this compound, such as HPLC, require rigorous validation following established guidelines to ensure accuracy, precision, and specificity. [, ] This involves evaluating parameters like linearity, range, limit of detection, and limit of quantification.

A: Ensuring the consistency, safety, and efficacy of this compound, especially if developed as a pharmaceutical agent, necessitates strict quality control and assurance measures throughout development, manufacturing, and distribution. [, ]

A: Research on the potential of this compound to induce an immune response and strategies for modulating immunogenicity is currently limited. Further studies are required to assess its impact on the immune system, particularly in the context of therapeutic applications. []

A: Information on this compound's interactions with drug transporters, which play a crucial role in drug absorption and distribution, is currently scarce. [] Understanding these interactions and strategies to modulate them is essential for optimizing its pharmacokinetic profile.

A: this compound's potential to induce or inhibit drug-metabolizing enzymes, which could lead to drug interactions, is an area requiring further investigation. [, ] Understanding these interactions is crucial for its safe and effective use alongside other medications.

A: As a naturally occurring compound, this compound is generally considered biocompatible. [] Its potential for biodegradation suggests a lower risk of accumulation and environmental persistence compared to synthetic compounds.

A: Other anthocyanins or flavonoids with similar biological activities could serve as potential alternatives to this compound. [, ] Evaluating their performance, cost-effectiveness, and environmental impact is crucial for identifying suitable substitutes.

A: Research focusing on specific strategies for recycling this compound or managing its waste, particularly concerning large-scale production, is limited. Implementing environmentally friendly practices throughout its lifecycle is crucial for sustainability. [, ]

A: Various research databases, analytical techniques (like HPLC, MS), and in vitro and in vivo models are available to support ongoing research on this compound. [, ] Collaboration and data sharing among researchers are crucial for advancing knowledge in this field.

A: this compound has been studied for decades, with early research focusing on its isolation and structural characterization from natural sources. [, , ] Over time, research has expanded to investigate its diverse biological activities, potential therapeutic applications, and underlying molecular mechanisms.

A: Research on this compound bridges various disciplines, including chemistry, biology, pharmacology, and medicine. [] Collaborative efforts between scientists from different fields are crucial for unraveling its complex mechanisms of action and unlocking its full therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.